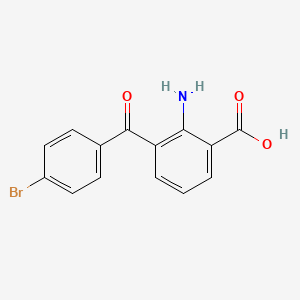

2-Amino-3-(4-bromobenzoyl)benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-(4-bromobenzoyl)benzoic acid, also known as 4-bromobenzoic acid, is a chemical compound that has been studied for its potential in a variety of scientific applications. It is a white crystalline solid with a melting point of 166-167°C and a molecular weight of 287.02 g/mol. It is soluble in water and methanol, and can be synthesized from the reaction of 4-bromobenzaldehyde and ammonium chloride. 4-bromobenzoic acid is an important intermediate in the synthesis of various organic compounds and has been used in the synthesis of pharmaceuticals and other compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacology

In pharmacology, 2-Amino-3-(4-bromobenzoyl)benzoic Acid is recognized as a metabolite of Bromfenac Sodium . This compound is utilized in the development of anti-inflammatory drugs due to its role in inhibiting the cyclooxygenase (COX) enzymes, which are pivotal in the process of inflammation and pain generation .

Biochemistry

Biochemically, this compound serves as a crucial intermediate. It’s involved in the synthesis of complex molecules and can be used to study enzyme-substrate interactions within metabolic pathways. Its bromine atom makes it a valuable agent for radiolabeling, aiding in tracking and analyzing biochemical processes .

Medicinal Chemistry

In medicinal chemistry, 2-Amino-3-(4-bromobenzoyl)benzoic Acid is employed in the synthesis of various therapeutic agents. Its structure allows for the creation of derivatives that can be potential candidates for drug development, especially in the realm of pain management and anti-inflammatory medication .

Organic Synthesis

This compound is a versatile building block in organic synthesis. It’s used to construct more complex organic compounds through various reactions, including coupling reactions and as a precursor for the synthesis of heterocyclic compounds, which are a core structure in many pharmaceuticals .

Analytical Chemistry

In analytical chemistry, 2-Amino-3-(4-bromobenzoyl)benzoic Acid can be used as a standard or reference material. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis .

Chemical Engineering

From a chemical engineering perspective, this compound’s properties are analyzed to optimize its synthesis and production on an industrial scale. Its reactivity and interactions with other substances are studied to develop efficient and cost-effective manufacturing processes .

Wirkmechanismus

Target of Action

The primary target of 2-Amino-3-(4-bromobenzoyl)benzoic Acid is Prostaglandin G/H synthase 2 . This enzyme, also known as Cyclooxygenase 2 (COX-2) , plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including involvement in inflammation and pain .

Mode of Action

2-Amino-3-(4-bromobenzoyl)benzoic Acid acts by inhibiting the activity of COX-2 . By blocking this enzyme, the compound prevents the synthesis of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 by 2-Amino-3-(4-bromobenzoyl)benzoic Acid affects the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including the regulation of inflammation. By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to a decrease in inflammation .

Result of Action

The primary result of the action of 2-Amino-3-(4-bromobenzoyl)benzoic Acid is a reduction in inflammation. By inhibiting the production of prostaglandins, the compound can decrease the inflammatory response, which may help to alleviate symptoms in conditions characterized by inflammation .

Eigenschaften

IUPAC Name |

2-amino-3-(4-bromobenzoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3/c15-9-6-4-8(5-7-9)13(17)10-2-1-3-11(12(10)16)14(18)19/h1-7H,16H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZCAIMGHAJJPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)N)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746985 |

Source

|

| Record name | 2-Amino-3-(4-bromobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

241496-82-2 |

Source

|

| Record name | 2-Amino-3-(4-bromobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)

![1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B587964.png)